molecular formula C19H16N4O2S B15037384 2-(1,3-Benzoxazol-2-ylamino)-6-{[(4-methylphenyl)sulfanyl]methyl}pyrimidin-4-ol

2-(1,3-Benzoxazol-2-ylamino)-6-{[(4-methylphenyl)sulfanyl]methyl}pyrimidin-4-ol

Cat. No.: B15037384
M. Wt: 364.4 g/mol
InChI Key: MSWCELXHFSYHCR-UHFFFAOYSA-N
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Description

2-[(1,3-BENZOXAZOL-2-YL)AMINO]-6-{[(4-METHYLPHENYL)SULFANYL]METHYL}PYRIMIDIN-4-OL is a complex organic compound that features a benzoxazole moiety, a pyrimidine ring, and a sulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1,3-BENZOXAZOL-2-YL)AMINO]-6-{[(4-METHYLPHENYL)SULFANYL]METHYL}PYRIMIDIN-4-OL typically involves multiple steps, starting with the preparation of the benzoxazole moiety. One common method involves the reaction of 2-aminophenol with aldehydes or ketones under reflux conditions, often in the presence of a catalyst such as a nanocatalyst or metal catalyst .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the use of environmentally friendly solvents and catalysts is often prioritized to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-[(1,3-BENZOXAZOL-2-YL)AMINO]-6-{[(4-METHYLPHENYL)SULFANYL]METHYL}PYRIMIDIN-4-OL can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings .

Scientific Research Applications

2-[(1,3-BENZOXAZOL-2-YL)AMINO]-6-{[(4-METHYLPHENYL)SULFANYL]METHYL}PYRIMIDIN-4-OL has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(1,3-BENZOXAZOL-2-YL)AMINO]-6-{[(4-METHYLPHENYL)SULFANYL]METHYL}PYRIMIDIN-4-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The benzoxazole moiety can bind to active sites of enzymes, inhibiting their activity, while the pyrimidine ring can interact with nucleic acids or proteins, modulating their function . The sulfanyl group may enhance the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(1,3-BENZOXAZOL-2-YL)AMINO]-6-{[(4-METHYLPHENYL)SULFANYL]METHYL}PYRIMIDIN-4-OL is unique due to its combination of benzoxazole and pyrimidine moieties, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C19H16N4O2S

Molecular Weight

364.4 g/mol

IUPAC Name

2-(1,3-benzoxazol-2-ylamino)-4-[(4-methylphenyl)sulfanylmethyl]-1H-pyrimidin-6-one

InChI

InChI=1S/C19H16N4O2S/c1-12-6-8-14(9-7-12)26-11-13-10-17(24)22-18(20-13)23-19-21-15-4-2-3-5-16(15)25-19/h2-10H,11H2,1H3,(H2,20,21,22,23,24)

InChI Key

MSWCELXHFSYHCR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)SCC2=CC(=O)NC(=N2)NC3=NC4=CC=CC=C4O3

Origin of Product

United States

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